molecular formula C26H26Cl2N6O4Pd2 B161249 Pd(II)(Bipy)2(daa)Cl2 CAS No. 139280-48-1

Pd(II)(Bipy)2(daa)Cl2

Cat. No. B161249
M. Wt: 770.3 g/mol
InChI Key: QTFGSBDTTCOPQC-UHFFFAOYSA-J
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Description

Pd(II)(Bipy)2(daa)Cl2 is a complex compound where Pd(II) refers to Palladium (II), Bipy refers to 2,2’-bipyridine, daa refers to alpha, alpha’-diaminoadipic acid, and Cl2 refers to two chloride ions . It is an organometallic compound .


Synthesis Analysis

The synthesis of similar palladium (II) complexes has been reported in the literature. For example, water-soluble palladium (II) complexes, [Pd (bpy) (pip-Ac)]NO 3 and [Pd (bpy) (mor-Ac)]NO 3, (where bpy is 2,2′-bipyridine, pip-Ac is 1-piperidineacetato and mor-Ac is 4-morpholineacetato) have been synthesized and characterized by elemental analyses, molar conductivity measurements, and spectroscopic methods (FT-IR, 1 H NMR, UV–Vis) .


Molecular Structure Analysis

The molecular structure of similar palladium (II) complexes has been studied using various techniques. For instance, the structure of HCPs-bipy and HCPs-bipy-Pd were confirmed by Fourier transform infrared (FT-IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar palladium (II) complexes have been investigated. For example, the binding of these complexes with DNA has been studied by absorption spectroscopy, fluorescence titration spectra, EB displacement, and gel chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar palladium (II) complexes have been analyzed. For instance, HCPs-bipy-Pd was found to possess high specific surface areas, large microporous volume, thermal stability, and highly dispersed palladium species .

Safety And Hazards

The safety data sheet for a similar compound, cis-Dichlorobis(2,2`-bipyridine)ruthenium(II) dihydrate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,5-diaminohexanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.C6H12N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;;/h2*1-8H;3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H;;/q;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFGSBDTTCOPQC-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])N)C(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2N6O4Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930422
Record name Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pd(II)(Bipy)2(daa)Cl2

CAS RN

139280-48-1
Record name 2,2'-Bipyridine-alpha,alpha'-diaminoadipic acid palladium(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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